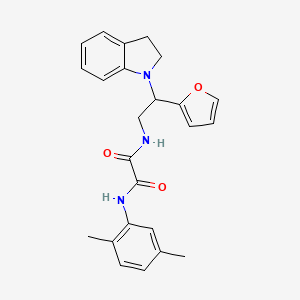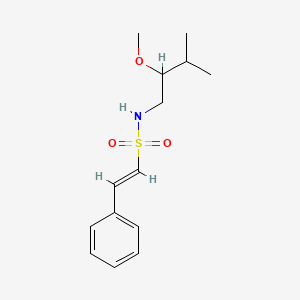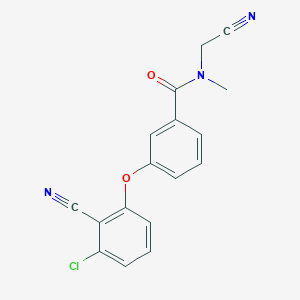![molecular formula C22H22N4 B2667972 N-benzyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890626-33-2](/img/structure/B2667972.png)
N-benzyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Pyrazolo[1,5-a]pyrimidine (PP) derivatives, such as N-benzyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine, are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis
The Pyrazolo[1,5-a]pyrimidine (PP) structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The synthesis of PP derivatives has been widely studied . Various reviews related to the obtention and later derivatization steps have been described in the literature . The PP derivatives are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry .Applications De Recherche Scientifique
Antitumor and Antimicrobial Activities
Research has explored the synthesis of N-arylpyrazole-containing enaminones, which are used as intermediates in creating substituted pyrazolo[1,5-a]pyrimidine derivatives. These compounds have shown promising results in inhibiting human breast and liver carcinoma cell lines, comparable to the effects of 5-fluorouracil. Additionally, some of these products demonstrate antimicrobial activity, highlighting their potential in medical research and drug development (Riyadh, 2011).
Cognitive Impairment and Central Nervous System Disorders
A set of 3-aminopyrazolo[3,4-d]pyrimidinones, closely related to the compound , has been designed and synthesized. These compounds act as inhibitors of phosphodiesterase 1 (PDE1) and have shown picomolar inhibitory potency. They are being considered for the treatment of cognitive deficits associated with conditions like schizophrenia and Alzheimer's disease, as well as other central nervous system disorders. The investigational drug ITI-214, derived from this research, is currently in Phase I clinical development (Li et al., 2016).
Synthesis of Substituted Pyrazolo[1,5-a]pyrimidines
There has been considerable focus on the synthesis of substituted pyrazolo[1,5-a]pyrimidines, which are valuable in medicinal chemistry. These processes involve reactions with various compounds, leading to a range of derivatives with potential therapeutic applications. The study of these synthetic methods is crucial for advancing drug discovery and understanding the structural features that contribute to biological activity (Drev et al., 2014).
Antihypertensive Activity
Certain pyrazolo[3,4-d]pyrimidones have been identified as specific inhibitors of cGMP specific (type V) phosphodiesterase, showing potential in treating hypertension. These compounds have been tested for their enzymatic, cellular activity, and in vivo oral antihypertensive activity, providing insights into their therapeutic potential for cardiovascular diseases (Dumaitre & Dodic, 1996).
Antibacterial Activity
The synthesis and antibacterial activity of pyrazolo[3,4-d]pyrimidine derivatives have been explored. These compounds show significant antibacterial properties, indicating their potential use in addressing bacterial infections and contributing to the field of antimicrobial drug development (Rahmouni et al., 2014).
Adenosine Receptor Antagonism
Research on 2-arylpyrazolo[4,3-d]pyrimidin-7-amines has shown that these compounds can act as human A3 adenosine receptor antagonists. These findings are significant for developing treatments for conditions like neurotoxicity and could have implications for drug development targeting adenosine receptors (Squarcialupi et al., 2013).
Propriétés
IUPAC Name |
N-benzyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4/c1-2-9-19-14-21(23-15-17-10-5-3-6-11-17)26-22(25-19)20(16-24-26)18-12-7-4-8-13-18/h3-8,10-14,16,23H,2,9,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFPZECGYILHTQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C=NN2C(=C1)NCC3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-ethyl-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)thiophene-2-sulfonamide](/img/structure/B2667891.png)


![2-(4-(1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)ethanol](/img/structure/B2667895.png)


![1-[1-[(5-Methylthiophen-2-yl)methyl]azetidin-3-yl]benzimidazole](/img/structure/B2667904.png)
![9-(4-bromophenyl)-1-methyl-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2667905.png)

![N-[1-(4H-1,2,4-triazol-4-yl)propan-2-yl]prop-2-enamide](/img/structure/B2667908.png)

